3,6-Diethynyl-9-pentyl-9H-carbazole
Description
Significance of Carbazole (B46965) Scaffolds in π-Conjugated Systems Research
Carbazole and its derivatives represent a cornerstone class of nitrogen-containing heterocyclic compounds in the field of materials science. wikipedia.org Their rigid, planar, and electron-rich tricyclic structure provides an excellent platform for constructing π-conjugated systems, which are fundamental to modern organic electronics. mdpi.comnih.gov The key attributes of the carbazole scaffold include high thermal stability, robust chemical resistance, and exceptional hole-transporting capabilities. epstem.netnih.gov These properties make carbazole-based materials highly sought after for a variety of optoelectronic applications, including as hole-transporting layers, host materials for phosphorescent emitters, and active components in organic light-emitting diodes (OLEDs), organic solar cells, and organic thin-film transistors. nih.govepstem.netmdpi.com
The versatility of the carbazole core is further enhanced by its amenability to functionalization at multiple positions, most notably at the C-3, C-6, C-2, C-7, and N-9 positions. nih.govresearchgate.net This allows for precise tuning of the molecule's electronic and photophysical properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the optical band gap, and fluorescence behavior. researchgate.netnih.gov By strategically attaching different functional groups, researchers can tailor the carbazole derivative to meet the specific demands of a given application, making it a highly adaptable building block in the design of novel functional materials. researchgate.net
Evolution of Diethynyl Carbazole Architectures in Organic Synthesis
The introduction of ethynyl (B1212043) (acetylenic) groups onto the carbazole framework is a critical strategy for extending its π-conjugation, a key factor in developing materials with advanced electronic properties. Acetylenic spacers are particularly effective in expanding the effective conjugation length of carbazole-based polymers, which can lead to desirable shifts in absorption and emission spectra. researchgate.netmdpi.com The 3,6-disubstituted carbazole architecture is a primary focus for creating linear, conjugated polymers.
The synthesis of 3,6-diethynyl carbazole derivatives is typically achieved through modern cross-coupling reactions. A common and efficient route is the Sonogashira cross-coupling reaction. rsc.org This method involves the palladium-catalyzed reaction of a 3,6-dihalogenated carbazole precursor (such as 3,6-dibromo-9H-carbazole) with a terminal alkyne, like trimethylsilylacetylene, followed by deprotection of the silyl (B83357) group. mdpi.com The development of efficient catalysts, including bimetallic nanoparticle systems, has further refined this process, allowing for high yields and milder reaction conditions. rsc.org These synthetic advancements have made complex diethynyl carbazole monomers more accessible, paving the way for their use in creating sophisticated, high-performance polymers for electronic and optoelectronic applications.
Contextual Overview of 9-Alkyl-9H-carbazole Derivatives in Functional Materials
Functionalization at the nitrogen atom (N-9 position) of the carbazole ring is a widely used and crucial modification in the design of materials for organic electronics. researchgate.net The attachment of an alkyl chain, such as a pentyl group, primarily serves to enhance the solubility of the carbazole derivative in common organic solvents. epstem.netepstem.net This improved solubility is a critical practical consideration, as it facilitates the solution-based processing of materials, such as spin-coating or ink-jet printing, which are cost-effective methods for fabricating large-area electronic devices.
Beyond solubility, the N-alkyl group can influence the physical and electronic properties of the resulting material. The length and branching of the alkyl chain can affect the intermolecular packing of the carbazole units in the solid state, which in turn impacts charge carrier mobility. acs.org Furthermore, alkylation at the N-9 position prevents N-H bond-related reactivity and can help to stabilize the radical cations that are formed during the electrochemical oxidation process, leading to more stable and reversible redox behavior. orgsyn.org The use of various alkyl chains, from ethyl to octyl and beyond, has been extensively documented as a standard strategy to optimize the processability and performance of carbazole-based materials without drastically altering the core electronic properties of the π-conjugated system. epstem.netorgsyn.orgnih.gov
Research Landscape and Emerging Applications of 3,6-Diethynyl-9-pentyl-9H-carbazole
This compound is a highly functionalized monomer designed to be a versatile building block for advanced materials. Its molecular architecture combines the key features discussed previously: an electron-rich and photophysically active carbazole core, two reactive ethynyl groups at the 3- and 6-positions for extending conjugation and polymerization, and a solubilizing pentyl group at the N-9 position for enhanced processability.
While extensive research into this specific molecule is an emerging area, its structure strongly suggests its primary application will be as a monomer for the synthesis of novel π-conjugated polymers. The diethynyl functionality makes it an ideal candidate for polymerization reactions such as Glaser coupling or further Sonogashira polymerization with various aryl dihalides. The resulting polymers are expected to possess a highly conjugated backbone, making them suitable for applications as:
Organic Semiconductors: The extended π-system and the inherent hole-transporting nature of the carbazole unit suggest these polymers could be effective p-type semiconductors in organic field-effect transistors (OFETs).
Organic Photovoltaics (OPVs): As electron-donor materials in the active layer of OPV devices, where their tunable energy levels and broad absorption characteristics would be beneficial. mdpi.comnih.gov
Organic Light-Emitting Diodes (OLEDs): The polymers could function as emissive layers, particularly for blue light emission, or as host materials for phosphorescent dopants. mdpi.comrsc.org
Sensors: The conjugated polymer network could be used in chemical sensors, where binding of an analyte could induce a detectable change in the polymer's fluorescence or conductivity.
The combination of the rigid, electronically active carbazole-ethynyl backbone with the flexible, solubilizing pentyl side chains represents a well-established design strategy for creating high-performance, processable organic electronic materials.
Data Tables
Table 1: Key Properties of Carbazole Derivatives in Materials Science
| Property | Significance | Reference |
|---|---|---|
| Hole Transport | Excellent mobility of positive charge carriers, crucial for p-type semiconductors. | epstem.netnih.gov |
| Thermal Stability | High decomposition temperatures, allowing for stable device operation. | nih.govnih.gov |
| Photophysical Properties | Strong fluorescence, often in the blue region of the spectrum; tunable emission. | acs.orgiaea.org |
| Electrochemical Activity | Reversible oxidation processes, enabling use in redox-active materials. | nih.govfrontiersin.org |
| Tunability | Amenable to functionalization at C-2, C-3, C-6, C-7, and N-9 positions. | nih.govresearchgate.net |
Table 2: Influence of Substitution Position on Carbazole Polymer Properties
| Linkage Position | Typical Properties | Reference |
|---|---|---|
| 3,6-Linkage | Higher electron-donating ability. Often used for hole-transport materials. | researchgate.netmdpi.com |
| 2,7-Linkage | More linear and extended π-conjugation, leading to lower band gaps and red-shifted emission compared to 3,6-linked polymers. | mdpi.comacs.orgacs.org |
| 1,8-Linkage | Possesses characteristics intermediate between 3,6- and 2,7-linked polymers. | mdpi.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
921610-94-8 |
|---|---|
Molecular Formula |
C21H19N |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
3,6-diethynyl-9-pentylcarbazole |
InChI |
InChI=1S/C21H19N/c1-4-7-8-13-22-20-11-9-16(5-2)14-18(20)19-15-17(6-3)10-12-21(19)22/h2-3,9-12,14-15H,4,7-8,13H2,1H3 |
InChI Key |
QBOXYDVZFBELSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=C(C=C(C=C2)C#C)C3=C1C=CC(=C3)C#C |
Origin of Product |
United States |
Polymerization and Oligomerization Strategies Utilizing 3,6 Diethynyl 9 Pentyl 9h Carbazole
Design Principles for Conjugated Systems Incorporating 3,6-Diethynyl-9-pentyl-9H-carbazole
The design of conjugated polymers and oligomers based on this compound is guided by fundamental principles aimed at controlling the electronic structure and material properties of the final product. The carbazole (B46965) unit itself is an excellent electron-donating moiety, and its incorporation into a polymer backbone contributes to desirable hole-transporting characteristics. nih.govnih.gov The strategic placement of ethynyl (B1212043) linkages and the pentyl group are crucial for achieving extended π-conjugation and ensuring good processability.
The ethynyl (-C≡C-) linkages at the 3 and 6 positions of the carbazole core are instrumental in forming highly conjugated polymer backbones. These rigid, linear linkers extend the π-system, which is essential for efficient charge transport and desirable photophysical properties. researchgate.netrsc.org The delocalization of π-electrons along the polymer chain, facilitated by these linkages, often leads to a reduction in the bandgap of the material, enabling absorption and emission of light at longer wavelengths. nih.gov
The introduction of ethynyl spacers can, however, influence the aggregation behavior and solid-state properties of the resulting polymers. For instance, in some carbazole-based copolymers, the presence of an ethynyl spacer between the carbazole unit and other aromatic moieties can lead to aggregation-caused quenching (ACQ) of fluorescence, in contrast to the aggregation-induced emission (AIE) observed in directly linked systems. rsc.org This highlights the subtle but significant role of the ethynyl linkage in dictating the intermolecular interactions and, consequently, the macroscopic properties of the material.
The fluorescence of dyes containing ethynyl linkages within their π-conjugated systems is influenced by the electron-donating strength of these linkages. researchgate.net This tunability allows for the fine-tuning of the optoelectronic properties of polymers derived from this compound.
The attachment of a pentyl group at the 9-position of the carbazole nitrogen is a key design feature that significantly impacts the solubility and processability of the resulting polymers. acs.orgcambridge.org Conjugated polymers, due to their rigid backbones, often suffer from poor solubility, which hinders their purification and film-forming capabilities. The flexible alkyl pentyl chain disrupts the close packing of the polymer chains, thereby increasing their solubility in common organic solvents. cambridge.orgrsc.org This enhanced solubility is crucial for solution-based processing techniques, which are essential for the fabrication of large-area and flexible electronic devices.
The length and branching of the alkyl side chains can influence the morphology and electronic structure of the polymer films. acs.orgacs.org While longer alkyl chains generally lead to higher solubility, they can also affect the intermolecular π-π stacking and charge transport properties. acs.org The pentyl group represents a balance, providing sufficient solubility without excessively disrupting the desirable intermolecular interactions necessary for efficient charge transport. The positioning of these alkyl chains is also critical; attaching them to the nitrogen atom of the carbazole ring effectively solubilizes the polymer without introducing significant steric hindrance along the main conjugation pathway. cambridge.org
The nature of the side chains can also influence the orientation of the polymer backbone on a substrate, which is a critical factor for the efficiency of devices like organic photovoltaics and light-emitting diodes. acs.org By carefully selecting the alkyl substituent, such as the pentyl group, it is possible to control the solid-state packing and microstructure of the polymer, thereby optimizing its performance in electronic applications. cambridge.org
Direct Polymerization Approaches
The reactive terminal alkyne functionalities of this compound enable its direct polymerization through several efficient methods. These approaches leverage the unique reactivity of the carbon-carbon triple bond to form extended conjugated polymer chains.
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and versatile method for the polymerization of diethynyl monomers like this compound. nih.govnih.gov This reaction involves the cycloaddition of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govimist.ma When a diazide comonomer is reacted with a diethynyl monomer, a step-growth polymerization occurs, yielding a polymer with triazole rings incorporated into the backbone.
The CuAAC polymerization is known for its high yields, tolerance to a wide range of functional groups, and mild reaction conditions. nih.govacs.org The resulting triazole linkage is hydrolytically stable and can influence the electronic properties of the conjugated polymer. nih.gov This method allows for the synthesis of well-defined polymer architectures. researchgate.net
Table 1: Key Features of CuAAC Polymerization
| Feature | Description | Reference |
|---|---|---|
| Reaction Type | Step-growth polymerization | researchgate.net |
| Catalyst | Copper(I) species | nih.govacs.org |
| Reactants | Diethynyl monomer and a diazide comonomer | imist.ma |
| Linkage Formed | 1,4-disubstituted 1,2,3-triazole | nih.gov |
| Advantages | High efficiency, mild conditions, functional group tolerance | nih.govnih.gov |
Transition metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of conjugated polymers. Palladium and nickel complexes are particularly effective catalysts for the polymerization of aryl halides with terminal alkynes (Sonogashira coupling) or for the homocoupling of terminal alkynes (Glaser-Hay coupling).
In the context of this compound, palladium-catalyzed reactions, such as those used in the synthesis of carbazole derivatives, can be adapted for polymerization. researchgate.netnih.govscilit.com For instance, the monomer could be copolymerized with various dihaloaromatic compounds via Sonogashira coupling to create a wide range of alternating conjugated polymers. The properties of these polymers can be tuned by the choice of the comonomer.
Nickel-catalyzed polymerizations offer a cost-effective alternative to palladium-based systems. mdpi.com Nickel complexes have been shown to catalyze the polymerization of ethylene (B1197577) and its copolymerization with polar monomers, and similar catalytic systems could potentially be applied to the polymerization of alkyne-containing monomers. mdpi.comresearchgate.netrsc.org
Table 2: Comparison of Palladium and Nickel Catalysts in Polymerization
| Catalyst System | Advantages | Common Reactions | Potential for this compound | Reference |
|---|---|---|---|---|
| Palladium | High efficiency, good functional group tolerance | Sonogashira coupling, Suzuki coupling | Copolymerization with dihaloarenes | nih.govmdpi.com |
| Nickel | Lower cost, unique reactivity | Ethylene polymerization, cross-coupling | Homopolymerization or copolymerization | mdpi.comresearchgate.net |
Electropolymerization is a versatile technique for creating thin, uniform polymer films directly onto an electrode surface. mdpi.commdpi.com This method involves the electrochemical oxidation or reduction of the monomer, leading to the formation of reactive species that couple to form a polymer film. For carbazole-based monomers, electropolymerization typically proceeds via the oxidation of the carbazole ring at the 3 and 6 positions, which are the most easily oxidized sites. mdpi.com
The process begins with the oxidation of the monomer to form a radical cation. mdpi.com Two of these radical cations then couple, followed by the loss of two protons, to form a dimer. This process repeats, leading to the growth of a polymer chain on the electrode surface. mdpi.commdpi.com The 9-pentyl group in this compound does not interfere with this process and helps to maintain the solubility of the monomer in the electrolyte solution.
The resulting polymer films are often electroactive and exhibit electrochromic properties, meaning their color can be changed by applying a potential. researchgate.netmdpi.com This makes them suitable for applications in electrochromic devices (ECDs), sensors, and supercapacitors. mdpi.comresearchgate.net The ethynyl groups may also participate in the polymerization process or provide sites for further functionalization of the polymer film.
Table 3: Characteristics of Electropolymerized Carbazole Films
| Property | Description | Application | Reference |
|---|---|---|---|
| Formation | Anodic oxidation on a conductive substrate | Thin film devices | mdpi.com |
| Morphology | Typically uniform, can be controlled by deposition conditions | Electrodes, sensors | researchgate.net |
| Electroactivity | Reversible redox behavior | Batteries, supercapacitors | researchgate.net |
| Electrochromism | Color change upon application of potential | Smart windows, displays | researchgate.netmdpi.com |
Formation of Conjugated Oligomers and Dendritic Structures
The controlled, stepwise synthesis of well-defined oligomers and complex dendritic structures is essential for fundamental studies of structure-property relationships and for building tailored molecular architectures.
A series of monodispersed ethynylene-linked 3,6-carbazole oligomers have been synthesized to evaluate the effective conjugation length of this structural motif. clockss.org The synthetic approach involves an iterative Sonogashira coupling and deprotection protocol. clockss.org For instance, the synthesis can start with 3,6-diiodo-9-alkyl-9H-carbazole, which undergoes a Sonogashira coupling with a protected alkyne like 4-(trimethylsilyl)buta-1,3-diyne, followed by deprotection to regenerate a terminal alkyne for the next coupling step. clockss.org This iterative process allows for the precise construction of dimers, trimers, tetramers, and even pentamers. clockss.org
Characterization using NMR and IR spectroscopy, along with mass spectrometry, confirms the structures of the resulting oligomers. clockss.org A key finding from these studies is that the longest wavelength absorption maxima (λmax), which reflects the electronic energy gap, gradually red-shifts as the number of carbazole units increases. clockss.org This bathochromic shift tends to saturate at the pentamer, suggesting that the effective conjugation length for this particular alkyne-linked 3,6-carbazole system is approximately five repeating units. clockss.org Beyond this length, the optical and electronic properties are expected to be similar to those of the corresponding long-chain polymer. clockss.org
Butadiyne-linked carbazole oligomers, both linear and cyclic, have also been successfully synthesized via oxidative coupling reactions, demonstrating another route to extend conjugation. nih.gov
Table 1: Spectroscopic Data for Ethynylene-Linked 3,6-Carbazole Oligomers
| Oligomer | Longest Wavelength Absorption (λmax) in CH2Cl2 | Notes |
| Dimer | Red-shifted from monomer | --- |
| Trimer | Red-shifted from dimer | --- |
| Tetramer | Red-shifted from trimer | --- |
| Pentamer | Saturated red-shift | Effective conjugation length reached. clockss.org |
The 180-degree linearity of the ethynyl linkers and the approximately 120-degree angle between the 3 and 6 positions on the carbazole core make this compound an excellent building block for creating dendritic and hyperbranched structures. These architectures offer unique properties, including high solubility, three-dimensional light-harvesting capabilities, and distinct processing characteristics compared to their linear analogs.
The synthesis of such structures often employs divergent or convergent strategies using cross-coupling reactions like the Sonogashira coupling. In a divergent approach, a multifunctional core can be reacted with an excess of the diethynylcarbazole monomer, leading to the first generation of branches. This process can be repeated to build subsequent generations. Convergently, dendritic wedges can be pre-synthesized and then attached to a central core in the final step. While specific examples detailing the use of the 9-pentyl variant are not prevalent in the reviewed literature, the principles are well-established with similar 9-alkyl-3,6-diethynylcarbazole derivatives. These strategies allow for the creation of macromolecules with a high density of carbazole units, which can be beneficial for applications in light-emitting diodes and sensors.
Copolymers Incorporating this compound
Copolymerization of this compound with other comonomers is a powerful strategy to fine-tune the properties of the resulting materials for specific applications.
To modulate the electronic properties and achieve desired energy levels for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), the electron-donating this compound unit can be copolymerized with various electron-accepting (A) monomers. mdpi.comnih.gov This creates donor-acceptor (D-A) copolymers, where intramolecular charge transfer (ICT) between the donor and acceptor units leads to a reduced bandgap and absorption at longer wavelengths. mdpi.com
Table 2: Examples of D-A Copolymers based on Carbazole Derivatives
| Donor Monomer | Acceptor Monomer | Polymerization Method | Resulting Polymer Properties |
| 9-(2-ethylhexyl)carbazole derivative | 5,6-Difluorobenzo[c] clockss.orgnih.govnih.govthiadiazole derivative | Suzuki Coupling | Intense red photoluminescence, good thermal stability. mdpi.comnih.gov |
| Carbazole (Cz) | Diketopyrrolopyrrole (DPP) | Direct C–H Arylation | π-conjugated oligomers with tunable lengths for OPV applications. nih.gov |
The terminal alkyne groups of this compound offer versatile reaction sites for creating hybrid materials that bridge the gap between organic polymers and inorganic structures. These hybrid networks can combine the desirable processing and electronic properties of conjugated polymers with the stability and functionality of inorganic components.
One approach involves the synthesis of carbazole-based ligands that can coordinate with metal ions or clusters. For example, a bis-imidazole ligand connected by a carbazole core has been used to create hybrid polyoxometalates (POMs). nih.gov While this specific example uses an imidazole-functionalized carbazole rather than a diethynyl derivative, the principle of using the carbazole core to template inorganic structures is demonstrated.
A more direct approach for this compound involves its use in forming networks with inorganic nanoparticles or surfaces. The ethynyl groups can react with functional groups on inorganic materials (e.g., silica, metal oxides) to form covalent linkages, leading to robust hybrid composites. For instance, electrochemical polymerization can be used to deposit carbazole-based polymers onto conductive inorganic substrates like indium tin oxide (ITO), creating materials for electrochromic devices. nih.gov These hybrid systems are promising for applications in catalysis, sensing, and advanced electro-optical devices. nih.govnih.gov
Post-Polymerization Modification and Cross-Linking Strategies
The ethynyl groups along the backbone of polymers derived from this compound are valuable functional handles for post-polymerization modifications. These reactions can be used to alter the polymer's properties or to create cross-linked networks with enhanced stability.
A prominent strategy involves the use of "click chemistry," particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC). A polymer synthesized from this compound can be reacted with various azide-functionalized molecules to attach different side chains. This allows for the tuning of solubility, energy levels, or the introduction of specific functionalities (e.g., fluorescent dyes, bioactive molecules) without altering the conjugated backbone.
Furthermore, the ethynyl groups can be used for cross-linking. Upon thermal treatment or exposure to specific catalysts, the alkyne units can undergo reactions like trimerization to form benzene (B151609) rings or other coupling reactions, leading to the formation of an insoluble, robust polymer network. This cross-linking significantly improves the material's thermal stability, solvent resistance, and morphological stability in thin-film devices. Such strategies are crucial for creating durable organic electronic devices where the morphology of the active layer needs to be maintained during operation. While the literature provides general examples of these strategies with poly(ethynyl-arylene)s, they are directly applicable to polymers derived from this compound.
Advanced Applications in Organic Electronic and Optoelectronic Technologies
Hole-Transporting Materials (HTMs) Development and Integration
Carbazole (B46965) derivatives are well-suited for use as hole-transporting materials (HTMs) due to their inherent high hole mobility and adaptable electrical properties. nih.gov The carbazole moiety is electron-rich, possesses excellent chemical and thermal stability, and is readily available commercially. nih.gov These characteristics make carbazole-based molecules, including 3,6-diethynyl-9-pentyl-9H-carbazole, attractive for enhancing the performance of devices like perovskite solar cells (PSCs) and dye-sensitized solar cells (DSSCs). nih.govrsc.org
For carbazole-based HTMs, several design considerations are key:
Planarity and Conjugation: A planar molecular structure, as seen in the carbazole core, promotes effective π-orbital overlap between adjacent molecules, creating pathways for efficient charge hopping. The introduction of ethynyl (B1212043) groups at the 3 and 6 positions of the carbazole core can further extend this conjugation.
Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the HTM must be appropriately aligned with the energy levels of adjacent layers in a device (e.g., the perovskite absorber layer and the electrode) to ensure efficient hole injection and extraction while blocking electron leakage.
Solubility and Film Morphology: The pentyl group attached to the nitrogen atom of the carbazole improves the solubility of the molecule in common organic solvents. This is crucial for solution-based processing techniques, which are often more cost-effective than vacuum deposition methods. Good solubility also contributes to the formation of smooth and uniform thin films, which is essential for minimizing charge traps and ensuring good interfacial contact within the device.
Intermolecular Interactions: The packing of molecules in the solid state significantly impacts charge transport. Strong intermolecular π-π stacking can create efficient pathways for charge carriers to move between molecules. The rigid nature of the ethynyl-carbazole framework can facilitate ordered packing.
Donor-acceptor (D-A) type molecular structures have been explored to enhance molecular interactions and improve the performance of carbazole-based HTMs. rsc.org In these designs, the carbazole unit acts as the electron donor. rsc.org
While specific device data for this compound is not extensively detailed in the provided search results, we can infer its potential applications in various device architectures based on the properties of similar carbazole-based HTMs.
In Perovskite Solar Cells (PSCs) , the HTM plays a crucial role in extracting holes from the perovskite absorber layer and transporting them to the anode. A typical device architecture would be:
FTO / c-TiO₂ / m-TiO₂ / Perovskite / HTM / Gold or Carbon Electrode
Here, the HTM layer, potentially comprising this compound, would be solution-processed onto the perovskite layer. The efficiency of PSCs is highly dependent on the properties of the HTM, including its hole mobility and energy level alignment with the perovskite.
In Dye-Sensitized Solar Cells (DSSCs) , particularly solid-state DSSCs (ssDSSCs), the HTM replaces the liquid electrolyte, offering advantages in terms of device stability and fabrication. The architecture is typically:
FTO / TiO₂ / Dye / HTM / Gold Electrode
The performance of ssDSSCs is influenced by the ability of the HTM to efficiently regenerate the oxidized dye molecules by accepting a hole and transporting it to the counter electrode.
The development of novel carbazole-based HTMs, including those with donor-acceptor structures, has shown promise in enhancing the power conversion efficiency of both PSCs and DSSCs. rsc.org
Emissive Materials in Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)
The carbazole moiety is a fundamental building block in the design of emissive materials for OLEDs and PLEDs due to its high photoluminescence quantum yield and excellent thermal and chemical stability. The introduction of ethynyl groups at the 3 and 6 positions, as in this compound, provides a rigid and planar structure that enhances π-electron delocalization, a key factor in developing new fluorophores. ub.edu
The emission color of carbazole-based emitters can be tuned through various chemical modification strategies:
Substitution at the Carbazole Core: Attaching different functional groups to the carbazole core can significantly alter the electronic properties and, consequently, the emission wavelength. For instance, introducing electron-donating or electron-withdrawing groups can shift the emission towards longer or shorter wavelengths, respectively. Studies on 3,6-diphenylcarbazole have shown that the extension of π-conjugation through phenyl groups leads to a red-shift in emission compared to unsubstituted carbazole. ossila.com
Donor-Acceptor (D-A) Architectures: Creating molecules with both electron-donating (like carbazole) and electron-accepting moieties can lead to intramolecular charge transfer (ICT) upon excitation. This ICT character often results in solvatochromism, where the emission color changes with the polarity of the solvent or host matrix. researchgate.net The emission of such D-A systems can be tuned by modifying the strength of the donor and acceptor units.
Thermally Activated Delayed Fluorescence (TADF): By carefully designing carbazole-based molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST), it is possible to achieve TADF. In TADF materials, non-emissive triplet excitons can be up-converted to emissive singlet excitons through reverse intersystem crossing (RISC), leading to significantly higher internal quantum efficiencies in OLEDs. The emission properties of TADF emitters can be influenced by the substituents on the carbazole and acceptor units. rsc.orgnih.gov
The this compound can serve as a core structure for developing such tunable emitters. The ethynyl groups are particularly useful as they can be readily functionalized through reactions like Sonogashira coupling to introduce a wide variety of aromatic and heteroaromatic groups, thereby tuning the emission color.
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process that occurs between a donor molecule in an excited state and an acceptor molecule in the ground state. This process is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and orientation between the two molecules.
In the context of OLEDs, FRET is a crucial mechanism for achieving efficient emission from a guest emitter doped into a host material. The host material absorbs electrical energy and then transfers it to the guest emitter via FRET, which then emits light of a specific color.
Carbazole derivatives, including potentially this compound, can function as either the host (donor) or the guest (acceptor) in a FRET system, depending on their photophysical properties.
As a Host Material: Due to its wide bandgap and high triplet energy, the carbazole unit is often used in host materials for phosphorescent OLEDs (PHOLEDs) to ensure efficient energy transfer to the phosphorescent guest emitter.
As a Blue-Emitting Dopant: The rigid and conjugated structure of this compound suggests it could be a good candidate for a blue-emitting dopant. In a FRET-based white OLED (WOLED), a blue-emitting carbazole derivative could be used as one of the primary emitters, with its energy being partially transferred to green and red emitters to generate white light.
The ability to functionalize the ethynyl groups of this compound allows for the precise tuning of its absorption and emission spectra, making it a versatile component for designing efficient FRET pairs in multicolor and white OLEDs.
Active Layers in Organic Photovoltaic Cells (OPVs) and Organic Solar Cells (OSCs)
While the primary application discussed for carbazole derivatives in photovoltaics is as hole-transporting materials, they can also be incorporated into the active layer of OPVs and OSCs. The active layer is typically a bulk heterojunction (BHJ) blend of an electron donor and an electron acceptor material.
The carbazole moiety, being electron-rich, can serve as the electron donor component in a BHJ. nih.gov The performance of an OPV is highly dependent on the properties of the donor and acceptor materials, including:
Absorption Spectra: The donor and acceptor materials should have complementary absorption spectra to harvest a broad range of the solar spectrum.
Energy Level Alignment: The HOMO and LUMO energy levels of the donor and acceptor must be appropriately offset to facilitate efficient exciton (B1674681) dissociation (charge separation) at the donor-acceptor interface.
Charge Carrier Mobility: Both the donor and acceptor materials should have good charge carrier mobilities (hole mobility for the donor and electron mobility for the acceptor) to efficiently transport the separated charges to the respective electrodes.
Morphology of the Blend: The nanoscale morphology of the BHJ is critical for efficient exciton dissociation and charge transport. A well-defined network of interpenetrating donor and acceptor domains is required.
The this compound, with its extended conjugation and potential for functionalization, could be a valuable building block for designing novel donor polymers or small molecules for OPV applications. The ethynyl groups can be used for polymerization or for attaching other functional groups to optimize the material's properties for use in the active layer.
For instance, copolymers incorporating the this compound unit could be synthesized to achieve broader absorption and improved charge transport properties. The pentyl chain would ensure good solubility and processability, which is essential for fabricating large-area and flexible solar cells.
Development of Donor-Acceptor Systems for Efficient Charge Separation
The design of efficient donor-acceptor (D-A) systems is fundamental to the performance of organic photovoltaic (OPV) and other optoelectronic devices. In these systems, the carbazole moiety, such as in this compound, typically serves as the electron donor due to its electron-rich nature. mdpi.com The ethynyl linkages at the 3 and 6 positions provide a versatile platform for extending the π-conjugation and for attaching various electron-acceptor groups. This structural flexibility allows for the precise tuning of the frontier molecular orbital (HOMO and LUMO) energy levels, which is crucial for achieving efficient charge separation.
Upon photoexcitation, an electron is transferred from the donor (carbazole) to the acceptor, creating a charge-separated state. The efficiency of this process is highly dependent on the energy difference between the donor's HOMO and the acceptor's LUMO, as well as the spatial arrangement and electronic coupling between the two moieties. rsc.org Research has shown that carbazole-based D-A dyads can exhibit efficient charge separation, leading to long-lived charge-separated states. rsc.orgrsc.org For instance, a compact electron donor-acceptor dyad featuring 6,12-diphenyl-indolo[3,2-b]carbazole as the donor demonstrated the formation of a long-lived charge-separated state by leveraging the Marcus inverted region effect for charge recombination. rsc.org
Furthermore, the introduction of different acceptor units, such as benzothiadiazole or perylenebisimide, allows for the systematic modification of the electronic properties and charge transfer characteristics of the resulting materials. rsc.orgmdpi.comnih.gov This tunability is essential for optimizing the performance of organic electronic devices by maximizing charge generation and minimizing recombination losses.
Bulk Heterojunction (BHJ) Morphology and Interface Engineering
In bulk heterojunction (BHJ) solar cells, the morphology of the active layer, which consists of an interpenetrating network of donor and acceptor materials, is critical for efficient device operation. The interface between the donor and acceptor phases is where charge separation occurs, and a large interfacial area is therefore desirable. However, the morphology must also provide continuous pathways for the separated charges to be transported to their respective electrodes.
Carbazole-based polymers and small molecules, derived from precursors like this compound, are extensively used as the donor component in BHJ devices. The processing conditions, such as the choice of solvent and the use of additives, can significantly influence the resulting film morphology and, consequently, the device performance.
Interface engineering plays a pivotal role in optimizing the performance and stability of organic electronic devices. cornell.edu This involves modifying the interfaces between the active layer and the electrodes to improve charge extraction and reduce interfacial recombination. Self-assembled monolayers (SAMs) are a powerful tool for interface engineering. cornell.edu For example, carbazole-based phosphonic acids have been used to form SAMs on indium tin oxide (ITO) electrodes, which increases the work function of the ITO and improves hole extraction. researchgate.net Specifically, SAMs of [2-(9H-carbazol-9-yl)ethyl]phosphonic acid and its halogenated derivatives have been shown to significantly enhance the efficiency of organic solar cells. researchgate.net The control over interfacial properties can range from simple adjustments in wettability to direct modifications of the electronic structure of the materials at the interface. cornell.edu
Photoresponsive Devices and Sensors
The inherent photoactive nature of the carbazole core makes its derivatives, including those based on this compound, excellent candidates for the development of photoresponsive devices and sensors.
Utilization in Photoresponsive Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are fundamental building blocks of organic electronics. When a photosensitive organic semiconductor is used as the active channel material, the resulting device is a photoresponsive OFET, or phototransistor. In these devices, the conductivity of the channel can be modulated by both the gate voltage and incident light.
Carbazole derivatives are attractive for this application due to their good hole-transporting properties and their ability to absorb light in the UV-visible region. While specific research on this compound in OFETs is not detailed in the provided context, the general principles of carbazole-based OFETs apply. The performance of these devices is critically dependent on the properties of the active materials and their interfaces. cornell.edu Interface engineering, such as the modification of the dielectric-semiconductor and electrode-semiconductor interfaces, is crucial for achieving high-performance OFETs. cornell.eduresearchgate.net
Design of Carbazole-Based Chemosensors and Biosensors
The fluorescent properties of carbazole derivatives make them highly suitable for the development of chemosensors and biosensors. The principle of operation often relies on the change in fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength upon interaction of the carbazole-based sensor molecule with a specific analyte.
The ethynyl groups in this compound offer convenient handles for functionalization, allowing for the attachment of specific recognition elements that can bind to target analytes. For example, carbazole-containing diarylethenes have been developed for the selective and sensitive detection of metal ions like Sn²⁺ and Cu²⁺. rsc.org In another application, carbazole-based metal-organic frameworks (MOFs) have been constructed to act as fluorescent probes for the detection of picric acid. mdpi.com The design of these sensors can be tailored to achieve high selectivity and sensitivity for a wide range of analytes. For instance, macrocyclic receptors incorporating the biscarbazolylurea moiety have been designed for the specific recognition of carboxylate anions. researchgate.net
Electrochromic Devices
Electrochromism is the phenomenon where a material reversibly changes its color upon the application of an electrical potential. Polymers derived from carbazole monomers are well-known for their excellent electrochromic properties, including high optical contrast, fast switching speeds, and good stability.
Electrochemical Switching Mechanisms in Carbazole Polymers
Polymers synthesized from carbazole derivatives, which can be conceptually related to the polymerization of this compound, exhibit reversible color changes due to the formation of charge carriers (polarons and bipolarons) upon electrochemical oxidation and reduction. In its neutral state, the polymer is typically transparent or lightly colored. When a positive potential is applied, the carbazole units are oxidized, leading to the formation of radical cations (polarons), which results in a distinct color change. Further oxidation can lead to the formation of dications (bipolarons), causing another color shift. This process is reversible, and the polymer returns to its neutral state when a negative potential is applied.
The electrochemical and optical properties of these polymers can be tuned by copolymerization with other electroactive monomers. For instance, copolymers of carbazole derivatives with thiophene-based units have been shown to exhibit a wide range of colors and high optical contrast. nih.gov The switching time, coloration efficiency, and stability of electrochromic devices (ECDs) are key performance metrics. nih.govmdpi.comnih.gov For example, a dual-type ECD employing a carbazole-based polymer as the anodic layer and poly(3,4-ethylenedioxythiophene)-poly(styrene sulfonic acid) (PEDOT-PSS) as the cathodic layer demonstrated high transmittance change and coloration efficiency. mdpi.comnih.gov
Below is a table summarizing the electrochromic performance of various carbazole-based polymers and devices.
| Polymer/Device | Transmittance Change (ΔT%) | Wavelength (nm) | Coloration Efficiency (η) (cm²/C) | Switching Time (s) |
| P(DiCP-co-CPDTK) Film | 39.5% mdpi.comnih.gov | 1037 mdpi.comnih.gov | 184.1 mdpi.comnih.gov | - |
| P(DiCP-co-CPDTK)/PEDOT-PSS ECD | 38.2% mdpi.comnih.gov | 635 mdpi.comnih.gov | 633.8 mdpi.comnih.gov | - |
| P(DTC-co-TF)/PEDOT-PSS ECD | 43.4% nih.gov | 627 nih.gov | - | < 0.6 nih.gov |
| P(DTC-co-TF2)/PEDOT-PSS ECD | - | 627 nih.gov | 512.6 nih.gov | - |
| P(2DCB-co-ED)/PEDOT-PSS Flexible ECD | 40.3% mdpi.com | 690 mdpi.com | 260.0 mdpi.com | - |
| P(DCB-co-EDm)/PEDOT-PSS ECD | 39.1% mdpi.com | 640 mdpi.com | 199.4 mdpi.com | < 1.5 mdpi.com |
| PMCzP/PEDOT ECD | 23% electrochemsci.org | 623 electrochemsci.org | 290 electrochemsci.org | 0.50 electrochemsci.org |
Table view of electrochromic performance data.
Material Design for Reversible Color Transitions
Detailed research findings, data on color transition mechanisms, and performance metrics for materials based on this compound are not available in the reviewed scientific literature.
Computational and Theoretical Investigations of 3,6 Diethynyl 9 Pentyl 9h Carbazole Systems
Quantum Chemical Calculations for Electronic Structure Elucidation
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. For 3,6-diethynyl-9-pentyl-9H-carbazole, these calculations provide valuable insights into its potential as a component in electronic devices.
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter that dictates the material's conductivity and optical characteristics. wikipedia.orgyoutube.com
Theoretical investigations into carbazole (B46965) derivatives have demonstrated that substituting ethynyl (B1212043) groups at the 3 and 6 positions of the carbazole core significantly influences the FMO energy levels. For instance, a study on a series of carbazole-based donor-acceptor compounds calculated HOMO-LUMO gaps in the range of 2.50 to 3.42 eV. nankai.edu.cn In these systems, the HOMO is typically delocalized over the entire π-conjugated framework, including the carbazole unit and the ethynyl linkers, while the LUMO is also spread across the π-system. This extensive delocalization is indicative of efficient charge transport capabilities. The pentyl group attached to the 9-position of the carbazole is primarily incorporated to improve solubility and generally does not have a significant electronic impact on the frontier orbitals.
Table 1: Calculated Frontier Molecular Orbital Energies of Related Carbazole Systems
| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Carbazole Derivative 1 | -5.34 | -2.94 | 2.40 |
| Carbazole Derivative 2 | -5.74 | -3.23 | 2.51 |
| Carbazole Derivative 3 | -5.64 | -2.85 | 2.79 |
| Carbazole Derivative 4 | -4.82 | -2.31 | 2.51 |
Note: This table presents a selection of calculated HOMO and LUMO energies for different 3,6-substituted carbazole derivatives to illustrate the typical energy ranges. The specific values for this compound may differ.
Analysis of charge distribution offers insights into a molecule's polarity and its intermolecular interactions. In this compound, the nitrogen atom within the carbazole ring is the most electronegative center, resulting in a partial negative charge. The remainder of the carbazole core and the ethynyl groups are comparatively electron-deficient.
Electronic transition analysis, frequently carried out using Time-Dependent Density Functional Theory (TD-DFT), aids in comprehending the molecule's light absorption and emission characteristics. For molecules like this compound, the lowest energy electronic transition is typically of a π-π* nature. This transition involves the excitation of an electron from the HOMO to the LUMO. The calculated transition energies and oscillator strengths from these analyses show a strong correlation with experimentally observed absorption spectra. For example, in a study of N-phenylcarbazole derivatives, the main absorption band was assigned to the S0 → S1 transition, which is dominated by the HOMO to LUMO transition. scispace.com
Spectroscopic Property Prediction and Correlation
Theoretical methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. This is crucial for their characterization and for forecasting their performance in optical applications.
TD-DFT calculations are extensively employed to predict the UV-Vis absorption and photoluminescence (PL) emission spectra of organic molecules. For carbazole derivatives featuring ethynyl linkers, the theoretically predicted absorption spectra generally align well with experimental findings. These calculations can forecast the wavelength of maximum absorption (λmax) and the associated oscillator strengths. The introduction of ethynyl groups at the 3 and 6 positions typically induces a bathochromic (red) shift in both the absorption and emission spectra when compared to the unsubstituted carbazole core, a direct result of the extended π-conjugation. nih.gov
For instance, computational modeling of various 3,6-disubstituted carbazole complexes has successfully explained observed spectral shifts, attributing them to enhanced electronic delocalization. nih.gov The predicted emission spectra also tend to correspond with experimental data, yielding information about the Stokes shift—the difference between the absorption and emission maxima.
Solvatochromism, the change in a substance's color with the polarity of the solvent, can be modeled computationally. This is achieved by integrating a solvent model, such as the Polarizable Continuum Model (PCM), into the quantum chemical calculations. These models simulate the influence of the solvent on the solute molecule's electronic structure. For carbazole derivatives, theoretical studies can predict the direction and extent of the solvatochromic shift, which is important for understanding the material's performance in diverse environments, such as in a solid-state film versus in a solution.
Theoretical Studies on Conjugation and Aromaticity Effects
The degree of π-conjugation and the aromaticity of the molecular system are pivotal to its electronic and optical properties. In this compound, the ethynyl groups are instrumental in extending the π-conjugated system of the carbazole nucleus. This extended conjugation is responsible for the red-shifted absorption and emission and enhanced charge transport properties relative to the parent carbazole.
Theoretical methods can quantify the extent of conjugation and aromaticity. For example, analysis of the bond lengths in the optimized molecular geometry can reveal the degree of bond length alternation, a hallmark of conjugated systems. Furthermore, the aromaticity of the carbazole ring system can be evaluated using methods like the nucleus-independent chemical shift (NICS) tensor. nih.govresearchgate.netrsc.orgrsc.org Studies have shown that the five-membered heterocyclic ring in carbazole exhibits reduced aromaticity, which in turn lessens the conjugation effect with the adjacent benzene (B151609) rings. nih.govresearchgate.netrsc.org These computational insights are crucial for understanding the relationship between molecular structure and properties like triplet energy, which is important in organic optoelectronics. nih.govrsc.org
Impact of Ethynyl and Pentyl Substituents on Carbazole Aromaticity
Computational studies, particularly those employing methods like the nucleus-independent chemical shift (NICS) tensor, have been instrumental in understanding the aromaticity of carbazole and its derivatives. rsc.org The carbazole core is a tricyclic aromatic system, but the five-membered heterocyclic ring exhibits reduced aromaticity compared to the adjacent benzene rings. rsc.orgresearchgate.net This variation in aromaticity within the carbazole structure leads to a decreased conjugation effect between the pyrrole-like ring and the phenyl moieties. rsc.orgresearchgate.net
Extent of π-Electron Delocalization in Conjugated Systems
The extent of π-electron delocalization is a critical factor determining the optoelectronic properties of conjugated organic molecules like this compound. Carbazole itself is known for its good electron-donating properties due to the presence of conjugated π-electrons in its planar, electron-rich aromatic heterocyclic structure. mdpi.comemu.edu.tremu.edu.tr This inherent electron-donating ability makes carbazole derivatives excellent candidates for various optoelectronic applications. researchgate.netrsc.org
The substitution pattern on the carbazole core plays a significant role in tuning the extent of π-electron delocalization. The introduction of ethynyl groups at the 3 and 6 positions extends the π-conjugation of the carbazole system. This extension of the conjugated system generally leads to a smaller HOMO-LUMO gap and a red-shift in the absorption and emission spectra. researchgate.net The delocalized π-electrons are crucial for charge transport and are a key feature in the design of materials for organic electronics. mdpi.com The planarity of the carbazole unit, further enhanced by the linear ethynyl substituents, facilitates efficient π-π stacking in the solid state, which can improve charge mobility. emu.edu.tr
Theoretical studies, often employing Density Functional Theory (DFT), are used to predict and analyze the electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and their spatial distribution. researchgate.net These calculations provide insights into the intramolecular charge transfer (ICT) characteristics of donor-acceptor systems, where the carbazole moiety often acts as the electron donor. researchgate.netresearchgate.net The extent of π-electron delocalization directly influences these properties and is a key parameter in the rational design of new materials. researchgate.net
Exciton (B1674681) Dynamics and Triplet State Characterization
Investigation of Triplet Energy Levels and Singlet-Triplet Gaps
The triplet energy level (ET) and the singlet-triplet energy gap (ΔEST) are fundamental properties that govern the performance of carbazole derivatives in applications like organic light-emitting diodes (OLEDs). A high triplet energy is often a prerequisite for host materials in phosphorescent OLEDs to effectively confine triplet excitons on the guest emitter. rsc.orgresearchgate.net
The following table summarizes typical triplet energies for carbazole and related compounds, illustrating the effect of substitution.
| Compound | Triplet Energy (eV) |
| Carbazole (in dilute form) | ~2.93 - 3.1 |
| Carbazole (thin film) | ~2.30 |
| 1,3-bis(9H-carbazol-9-yl)benzene (mCP) | ~2.90 |
| 4,4'-Bis(carbazol-9-yl)biphenyl (CBP) | Varies with conformation |
Note: The triplet energy can be significantly affected by the measurement conditions (e.g., dilute solution vs. solid-state film) and the specific molecular conformation. researchgate.net
Understanding Exciton Dissociation and Recombination Processes
Exciton dynamics, including dissociation and recombination, are critical processes in the functioning of organic photovoltaic devices and photodetectors. In donor-acceptor systems, photogenerated excitons (bound electron-hole pairs) must efficiently dissociate into free charge carriers at the donor-acceptor interface. acs.org The efficiency of this process is influenced by the electronic coupling between the donor and acceptor molecules and the energetics at the interface. acs.org
Conversely, charge recombination, where a free electron and hole recombine to form a charge-transfer state that subsequently decays to the ground state, is a loss mechanism that reduces device efficiency. acs.org The rate of charge recombination can compete with the process of charge separation into mobile carriers. acs.org
In the context of carbazole-based materials, exciton-induced degradation can also occur. acs.org Interactions between excitons and polarons can lead to molecular aggregation, which creates trap sites and non-radiative recombination centers, ultimately affecting device lifetime and performance. acs.org Understanding these fundamental processes is crucial for designing more efficient and stable organic electronic devices. While specific studies on exciton dissociation and recombination for this compound are not available in the provided search results, the general principles derived from studies on other organic heterojunctions, such as those involving pentacene/C60, are applicable. acs.org
Structure-Property Relationship Studies and Predictive Modeling
Rational Design of Derivatives for Targeted Performance
The development of new organic materials with tailored properties relies heavily on understanding the relationship between molecular structure and function. For carbazole derivatives, this involves strategically modifying the core structure to achieve desired electronic and physical characteristics. Predictive modeling, often using computational methods like DFT and time-dependent DFT (TD-DFT), plays a crucial role in this rational design process. mdpi.comresearchgate.net
By systematically varying substituents at the 3, 6, and 9 positions of the carbazole ring, researchers can tune key properties such as:
HOMO and LUMO energy levels: Substitution at the 3 and 6 positions with electron-donating or electron-withdrawing groups can raise or lower the HOMO and LUMO levels, respectively. nih.govconsensus.app This allows for the alignment of energy levels with other materials in a device for efficient charge injection and transport.
Triplet energy: As discussed previously, the triplet energy can be controlled by managing the extent of π-conjugation. rsc.orgresearchgate.netnih.govconsensus.app
Solubility and morphology: The choice of the substituent at the 9-position, such as the pentyl group in this compound, is often used to improve solubility in common organic solvents and to influence the thin-film morphology. uni-bayreuth.de
Charge transport properties: The planarity of the molecule and intermolecular interactions, which can be influenced by the substituents, affect the charge carrier mobility. emu.edu.tr
The integration of carbazole with other functional units, such as electron-accepting triarylboranes, has led to the development of highly efficient donor-acceptor systems with tunable charge-transfer characteristics. rsc.org This modular approach, guided by computational predictions, allows for the creation of a vast library of materials with properties optimized for specific applications, including OLEDs, solar cells, and sensors. rsc.orgnih.gov
Influence of Connectivity and Substituent Effects on Optoelectronic Behavior
The optoelectronic properties of carbazole-based organic semiconductors are critically dependent on the molecular architecture, specifically the points of linkage to other moieties and the nature of the chemical groups substituted onto the carbazole core. In this compound, the specific connectivity and substituent choices—3,6-linkages for the ethynyl groups and a pentyl chain at the nitrogen atom—are deliberately selected to tailor its electronic and optical characteristics for specific applications.
Influence of Connectivity: The Significance of 3,6-Linkage
Computational and experimental studies reveal that the connectivity pattern directly impacts key optoelectronic parameters. The 3,6-linkage, as seen in the target molecule, creates a more linear conjugation pathway that directly involves the lone pair of electrons on the nitrogen atom. This configuration enhances the electron-donating character of the carbazole unit. nih.govnih.gov In contrast, linking through the 2,7-positions results in a cross-conjugated system where the nitrogen atom is more isolated from the main conjugation path along the polymer backbone.
This difference in electronic communication leads to distinct properties. Polymers with 3,6-linked carbazole units generally exhibit higher-lying Highest Occupied Molecular Orbital (HOMO) energy levels compared to their 2,7-linked counterparts, which facilitates hole injection. researchgate.net Conversely, 2,7-linkage often leads to more planar structures, smaller bandgaps, and a bathochromic (red-shifted) absorption. nih.gov For instance, in a comparative study of two carbazole-based polymers, the 3,6-linked version (3,6-Cbz-EDOT) showed an onset oxidation potential at 0.38 V, which was lower than the 0.50 V observed for the 2,7-linked version (2,7-Cbz-EDOT), confirming the stronger donor nature of the 3,6-linked system. nih.govresearchgate.net This linkage also promotes better redox stability and faster switching times in electrochromic devices.
| Polymer | Absorption Max. (λmax film) | Optical Band Gap (Eg) | HOMO Level (eV) | LUMO Level (eV) | Hole Mobility (μh) (cm²/Vs) |
|---|---|---|---|---|---|
| 3,6-Cbz-EDOT | 480 nm | 2.58 eV | -5.09 | -2.50 | 3.5 x 10-5 |
| 2,7-Cbz-EDOT | 536 nm | 2.31 eV | -5.21 | -2.90 | 5.1 x 10-5 |
Influence of Substituents
Substituents attached to the carbazole core provide another powerful tool for tuning optoelectronic properties. The effects can be broadly categorized by the type of substituent and its position.
Ethynyl Groups at C-3 and C-6: The introduction of ethynyl (-C≡CH) groups at the 3- and 6-positions serves multiple functions. The triple bond acts as a rigid and linear π-spacer, extending the conjugation of the carbazole core while maintaining a degree of structural planarity. ub.edu This extended π-electron delocalization is crucial for modulating the HOMO-LUMO energy gap. The inclusion of such ethynyl functionalities has been shown to facilitate additional π–π interactions in the solid state, which can influence charge transport. mdpi.com In similar molecular designs, attaching aromatic moieties to the carbazole core through a triple bond spacer is a proven strategy for creating efficient blue-emitting fluorophores. ub.edu
Pentyl Group at N-9: The substitution of an alkyl chain, such as a pentyl group, at the nitrogen (N-9) position primarily serves to enhance the solubility of the molecule in common organic solvents. This is a critical practical consideration for device fabrication using solution-based processing techniques like spin-coating. ub.edu
From a computational perspective, studies on analogous systems have shown that the length of the N-alkyl side-chain has a relatively minor influence on the fundamental electronic properties of the carbazole core itself. tandfonline.com For example, a theoretical study on carbazole-based dyes found that while the initial introduction of a methyl group caused a small reduction in the energy gap, further increasing the alkyl chain length from ethyl to hexyl resulted in very little change to the absorption wavelength and energy levels. ufms.brufms.br However, the alkyl chain can significantly influence intermolecular packing in the solid state, which in turn affects properties like charge mobility and photoluminescence in thin films. ub.edursc.org
The synergistic effect of these substituents is key. The electron-rich 3,6-linked carbazole core acts as a strong electron donor, the ethynyl groups extend the π-system to fine-tune the energy levels, and the N-pentyl group ensures processability. This combination allows for the precise engineering of materials like this compound for advanced optoelectronic applications.
| Carbazole System | Substituent(s) & Position(s) | Max. Absorption (λmax) | HOMO-LUMO Gap (EHL) | Reference |
|---|---|---|---|---|
| Carbazole (Base) | None | 290.56 nm | - | nih.gov |
| Substituted Carbazole | NH2 (donor) at C-3 | 325.73 nm | - | nih.gov |
| Substituted Carbazole | NO2 (acceptor) at C-4 | 375.77 nm | - | nih.gov |
| Disubstituted Carbazole | NH2 at C-3, NO2 at C-4 | 477.15 nm | - | nih.gov |
Future Research Directions and Emerging Paradigms
Novel Synthetic Routes and Sustainable Methodologies for 3,6-Diethynyl-9-pentyl-9H-carbazole
While the Sonogashira cross-coupling reaction is a standard method for producing this compound, future research will likely prioritize the development of more sustainable and efficient synthetic strategies. These emerging methodologies aim to reduce waste, avoid harsh reaction conditions, and utilize more environmentally benign catalysts and solvents.
Key areas of development include:
Catalyst Innovation: Research is moving towards replacing traditional palladium catalysts with more abundant and less toxic alternatives, such as copper or iron. organic-chemistry.orgrsc.org The development of magnetically recoverable nanocatalysts supported on green biochar is one such promising direction, which simplifies purification and reduces reaction times through microwave irradiation. organic-chemistry.org
Green Solvents: Efforts are being made to replace toxic and hazardous organic solvents. Ionic liquids are being explored as recyclable and effective catalytic solvent systems that can improve selectivity and yield. nih.gov Similarly, bio-based solvents like glycerol (B35011) are being used in conjunction with recoverable catalysts like Sc(OTf)₃. rsc.org
C-H Activation: Direct C-H activation and functionalization are emerging as powerful, atom-economical alternatives to traditional cross-coupling reactions that require pre-functionalized starting materials (e.g., halogenated carbazoles). chim.it Metal-catalyzed intramolecular C-H amination of 2-aminobiphenyls is a known method to generate the carbazole (B46965) core, which could then be functionalized. chim.itrsc.org
Table 1: Comparison of Synthetic Methodologies for Carbazole Derivatives
| Methodology | Catalyst/Reagent | Solvent | Key Advantages | Reference |
| Sonogashira Coupling | Pd/Cu complexes | Organic (e.g., Toluene, THF) | High reliability and yield for C-C bond formation. | uib.no |
| C-H Activation | Palladium, Rhodium | Various | High atom economy, avoids pre-functionalization. | chim.itrsc.org |
| Annulation Reactions | Brønsted Acid Ionic Liquid | Butyl Acetate | Use of non-toxic solvents, catalyst recyclability. | nih.gov |
| Microwave-Assisted | Magnetic Pd Nanocatalyst | Biochar support | Reduced reaction times, easy catalyst recovery. | organic-chemistry.org |
| Lewis Acid-Catalyzed | Sc(OTf)₃, ZnBr₂ | Glycerol, various | Catalyst can be recovered and reused, green solvents. | rsc.orgnih.gov |
Advanced Material Architectures Based on this compound
The rigid, planar structure of the carbazole core, coupled with the reactive terminal alkyne groups, makes this compound an ideal candidate for constructing ordered, high-performance materials.
Self-Assembly and Nanostructuring Approaches
The ability of carbazole-based molecules to self-assemble into well-defined nanostructures is a key area of future research. The interplay of π-π stacking interactions between the aromatic carbazole cores and potential directional interactions involving the ethynyl (B1212043) groups can be exploited to create materials with anisotropic properties. Research will likely focus on controlling the morphology of these assemblies (e.g., nanowires, nanoribbons, or thin films) by carefully tuning processing conditions such as solvent, temperature, and substrate surface. These ordered structures are critical for optimizing charge transport in electronic devices.
Integration into Multi-Component Systems
The true potential of this compound may be realized in its integration into more complex, multi-component systems. The ethynyl groups are highly versatile handles for polymerization and functionalization.
Copolymers: The monomer can be readily copolymerized with other functional units to create materials with tailored electronic and physical properties. For example, "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provide a highly efficient and orthogonal route to creating complex polymers.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The di-functional nature of the molecule makes it an excellent linker for the construction of porous, crystalline frameworks. These materials could be designed for applications in gas storage, separation, and heterogeneous catalysis.
Blends and Composites: Blending this compound with other polymers or incorporating it into perovskite solar cell layers can enhance device performance by improving morphology, charge extraction, or stability.
Expansion of Applications in Energy and Environmental Technologies
Future applications will build upon the inherent electronic properties of the carbazole moiety, leveraging the specific functionalities of the diethynyl groups for enhanced performance and stability.
Energy Storage: The ethynyl groups can be polymerized to create cross-linked, redox-active networks. When used as electrode materials in supercapacitors or batteries, these polymers can offer high stability and rapid charge-discharge capabilities due to their conjugated structure and porous nature.
Photocatalysis: Carbazole-based polymers can act as organic semiconductors for photocatalytic applications, such as hydrogen production from water or the degradation of organic pollutants. The tunable bandgap and high surface area of materials derived from this compound are highly advantageous.
Environmental Sensing: The electron-rich nature of the carbazole core makes it sensitive to the presence of electron-deficient analytes. Polymers or films created from this monomer could be used as the active layer in chemiresistive or fluorescent sensors for detecting nitroaromatic compounds (explosives) or heavy metal ions.
Synergistic Experimental and Computational Research Frameworks
The integration of computational modeling with experimental synthesis and characterization is crucial for accelerating the discovery of new materials based on this compound. Density Functional Theory (DFT) and other computational methods can predict key properties before undertaking complex synthesis.
Table 2: Predicted Optoelectronic Properties of Carbazole Monomers and Polymers
| Property | Predicted Value/Trend | Significance |
| HOMO/LUMO Levels | Predicts charge injection/extraction efficiency in devices. | Can be tuned by copolymerization with electron-donating/withdrawing units. |
| Band Gap | Determines the light absorption range for solar cells/photodetectors. | Can be narrowed through polymerization to enhance visible light absorption. |
| Exciton (B1674681) Binding Energy | Influences the efficiency of charge separation in solar cells. | Lower values are desirable for efficient photovoltaic devices. |
| Charge Carrier Mobility | Predicts the speed of electron/hole transport. | Higher mobility is critical for high-performance transistors and solar cells. |
This synergistic approach allows for the rational design of materials with optimized properties. For example, computational screening can identify the most promising comonomers to polymerize with this compound to achieve a desired bandgap for a specific solar cell application. Experimental efforts can then be focused on synthesizing and testing these most promising candidates.
Development of High-Performance Device Prototypes
A major future direction is the incorporation of this compound and its derivatives into fully functional device prototypes to demonstrate their practical utility.
Organic Solar Cells (OSCs): The monomer can be used to create donor or acceptor materials in the active layer of OSCs. Its derivatives could also serve as hole-transport layers or interfacial modifiers that improve charge extraction and device stability.
Perovskite Solar Cells (PSCs): Polymers based on this carbazole monomer can be used as stable, hydrophobic hole-transport layers (HTLs) in PSCs, replacing less stable materials and contributing to longer device lifetimes.
Organic Light-Emitting Diodes (OLEDs): The high triplet energy of the carbazole core makes it a suitable host material for phosphorescent emitters in high-efficiency OLEDs. The diethynyl functionality allows for the creation of cross-linked networks that enhance the thermal stability and lifetime of the device.
Organic Field-Effect Transistors (OFETs): Self-assembled nanostructures or thin films of polymers derived from this compound could serve as the active channel material in OFETs for applications in flexible electronics and sensors.
The development of these prototypes will be essential for validating the performance of these new materials and bridging the gap between fundamental research and real-world technological applications.
Q & A
Q. What are the optimal synthetic routes for preparing 3,6-Diethynyl-9-pentyl-9H-carbazole, and how do reaction conditions influence yield?
The synthesis of carbazole derivatives typically involves halogenation followed by Sonogashira coupling to introduce ethynyl groups. For 3,6-diiodo precursors (common intermediates), substitution reactions with sodium azide or potassium thiocyanate in polar solvents (e.g., DMF, DMSO) at 80–120°C are effective. Ethynylation can proceed via palladium-catalyzed cross-coupling with terminal alkynes under inert atmospheres . Key factors include:
- Catalyst system : Pd(PPh₃)₄/CuI in triethylamine.
- Temperature : 60–80°C to balance reactivity and side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields >85% purity.
Reference yields for similar carbazole derivatives range from 65–92%, with steric hindrance from the pentyl group potentially reducing efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., ethynyl protons at δ 2.8–3.2 ppm; pentyl chain at δ 0.8–1.6 ppm) .
- FT-IR : Ethynyl C≡C stretch (~2100 cm⁻¹) and aromatic C-H bends (750–850 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₂₃H₂₁N: calculated 311.17 g/mol).
- X-ray Crystallography : Resolves 3D structure and packing motifs; SHELX programs are standard for refinement .
Q. What safety protocols are recommended for handling carbazole derivatives in the laboratory?
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent oxidation.
- Spill Management : Absorb with sand or vermiculite; avoid water to prevent dust dispersion .
Advanced Research Questions
Q. How does the pentyl substituent influence the electronic and optical properties of 3,6-Diethynyl-9H-carbazole?
The pentyl chain enhances solubility in organic solvents (e.g., THF, chloroform) but reduces crystallinity, impacting charge transport in organic electronics. Density functional theory (DFT) calculations for analogous compounds show:
- HOMO-LUMO Gap : ~3.1 eV (vs. 3.4 eV for unsubstituted carbazole), indicating improved conductivity .
- Absorption/Emission : Bathochromic shifts (~20 nm) in UV-Vis/PL spectra due to extended π-conjugation from ethynyl groups .
Experimental data for 3,6-diiodo derivatives show quantum yields of 0.45–0.60 in thin films, suggesting potential for OLED applications .
Q. What challenges arise in polymerizing this compound, and how can they be mitigated?
Polymerization via Pd-catalyzed cross-coupling faces steric hindrance from the pentyl group, leading to low molecular weights (Mn ~5–8 kDa). Strategies include:
- Co-monomer Design : Copolymerization with less bulky units (e.g., thiophene) to improve chain growth .
- Catalyst Optimization : Use of Buchwald-Hartwig ligands (e.g., XPhos) to enhance coupling efficiency .
Thermogravimetric analysis (TGA) of polycarbazoles shows decomposition temperatures >300°C, suitable for high-temperature device fabrication .
Q. How do structural modifications at the 3,6-positions affect electrochemical stability in energy storage applications?
Cyclic voltammetry (CV) of ethynyl-substituted carbazoles reveals:
- Oxidation Potentials : ~0.8 V vs. Ag/Ag⁺, lower than unsubstituted carbazole (1.2 V), indicating easier hole injection .
- Cycle Life : >500 cycles in supercapacitors with capacitance retention >90%, attributed to stable radical cation formation .
Contradictions in stability data between solution-processed vs. vapor-deposited films highlight the need for controlled thin-film morphology .
Q. What methodologies resolve contradictions in reported charge mobility values for carbazole-based semiconductors?
Discrepancies arise from measurement techniques (e.g., space-charge-limited current vs. field-effect transistor):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
